Cas no 2137852-62-9 (2H-Pyran-3-methanol, α,3-bis(aminomethyl)tetrahydro-α-methyl-)

2H-Pyran-3-methanol, α,3-bis(aminomethyl)tetrahydro-α-methyl- 化学的及び物理的性質
名前と識別子
-
- 2H-Pyran-3-methanol, α,3-bis(aminomethyl)tetrahydro-α-methyl-
- 2137852-62-9
- EN300-683770
- 1-amino-2-[3-(aminomethyl)oxan-3-yl]propan-2-ol
-
- インチ: 1S/C9H20N2O2/c1-8(12,5-10)9(6-11)3-2-4-13-7-9/h12H,2-7,10-11H2,1H3
- InChIKey: FLZHAKIRRBWPKK-UHFFFAOYSA-N
- ほほえんだ: O1CCCC(CN)(C1)C(C)(CN)O
計算された属性
- せいみつぶんしりょう: 188.152477885g/mol
- どういたいしつりょう: 188.152477885g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 177
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.6
- トポロジー分子極性表面積: 81.5Ų
じっけんとくせい
- 密度みつど: 1.097±0.06 g/cm3(Predicted)
- ふってん: 347.9±12.0 °C(Predicted)
- 酸性度係数(pKa): 12.56±0.50(Predicted)
2H-Pyran-3-methanol, α,3-bis(aminomethyl)tetrahydro-α-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-683770-0.25g |
1-amino-2-[3-(aminomethyl)oxan-3-yl]propan-2-ol |
2137852-62-9 | 0.25g |
$1341.0 | 2023-03-10 | ||
Enamine | EN300-683770-1.0g |
1-amino-2-[3-(aminomethyl)oxan-3-yl]propan-2-ol |
2137852-62-9 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-683770-0.1g |
1-amino-2-[3-(aminomethyl)oxan-3-yl]propan-2-ol |
2137852-62-9 | 0.1g |
$1283.0 | 2023-03-10 | ||
Enamine | EN300-683770-2.5g |
1-amino-2-[3-(aminomethyl)oxan-3-yl]propan-2-ol |
2137852-62-9 | 2.5g |
$2856.0 | 2023-03-10 | ||
Enamine | EN300-683770-5.0g |
1-amino-2-[3-(aminomethyl)oxan-3-yl]propan-2-ol |
2137852-62-9 | 5.0g |
$4226.0 | 2023-03-10 | ||
Enamine | EN300-683770-10.0g |
1-amino-2-[3-(aminomethyl)oxan-3-yl]propan-2-ol |
2137852-62-9 | 10.0g |
$6266.0 | 2023-03-10 | ||
Enamine | EN300-683770-0.05g |
1-amino-2-[3-(aminomethyl)oxan-3-yl]propan-2-ol |
2137852-62-9 | 0.05g |
$1224.0 | 2023-03-10 | ||
Enamine | EN300-683770-0.5g |
1-amino-2-[3-(aminomethyl)oxan-3-yl]propan-2-ol |
2137852-62-9 | 0.5g |
$1399.0 | 2023-03-10 |
2H-Pyran-3-methanol, α,3-bis(aminomethyl)tetrahydro-α-methyl- 関連文献
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
2H-Pyran-3-methanol, α,3-bis(aminomethyl)tetrahydro-α-methyl-に関する追加情報
Comprehensive Analysis of 2H-Pyran-3-methanol, α,3-bis(aminomethyl)tetrahydro-α-methyl- (CAS No. 2137852-62-9)
The compound 2H-Pyran-3-methanol, α,3-bis(aminomethyl)tetrahydro-α-methyl- (CAS No. 2137852-62-9) is a structurally unique molecule that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. Its complex nomenclature reflects its intricate molecular architecture, featuring a pyran ring core substituted with aminomethyl and methanol groups. This combination of functional groups makes it a versatile intermediate for synthesizing more complex compounds, particularly in drug discovery and material science applications.
In recent years, the demand for specialty chemicals like 2H-Pyran-3-methanol derivatives has surged, driven by advancements in green chemistry and sustainable synthesis. Researchers are increasingly exploring its potential as a building block for biodegradable polymers and bioactive molecules. The presence of both amino and hydroxyl functionalities in its structure allows for diverse chemical modifications, enabling tailored properties for specific industrial or biomedical uses. This adaptability aligns with the growing trend toward precision chemistry in modern laboratories.
From a synthetic perspective, the tetrahydro-α-methyl moiety in CAS 2137852-62-9 contributes to enhanced stability compared to simpler pyran derivatives. This characteristic is particularly valuable in catalysis and ligand design, where molecular robustness is crucial. Computational chemistry studies suggest that its three-dimensional conformation may facilitate selective interactions with biological targets, sparking interest in structure-activity relationship (SAR) investigations for therapeutic development.
The compound's relevance extends to flavor and fragrance industries, where modified pyran structures are known to contribute to sensory profiles. While not directly used as an aroma chemical, its structural analogs demonstrate how subtle changes in aminomethyl substitution patterns can influence olfactory properties. This connection to molecular gastronomy and functional fragrances represents an unconventional but promising research direction that bridges chemistry with consumer product innovation.
Analytical characterization of 2H-Pyran-3-methanol derivatives typically involves advanced techniques such as NMR spectroscopy and mass spectrometry, with particular attention to the stereochemistry introduced by the tetrahydro-α-methyl component. Recent publications highlight improved chromatographic separation methods for such compounds, addressing the challenge of isolating structurally similar isomers—a common query among analytical chemists working with complex heterocycles.
In material science applications, the bis(aminomethyl) functionality of CAS 2137852-62-9 enables crosslinking reactions important for creating thermoset resins with tunable mechanical properties. This has implications for developing high-performance coatings and adhesives that meet evolving environmental regulations. The compound's potential role in renewable material formulations coincides with industry shifts toward circular economy principles, making it a subject of patent activity in sustainable technologies.
Safety assessments of this compound emphasize its handling as a laboratory chemical rather than an industrial commodity. While not classified as hazardous under standard protocols, proper personal protective equipment (PPE) is recommended during manipulation—a precautionary measure consistent with responsible chemical management practices that dominate current laboratory safety discussions. This aligns with frequently searched topics regarding safe handling of specialty chemicals in research settings.
The commercial availability of 2H-Pyran-3-methanol, α,3-bis(aminomethyl)tetrahydro-α-methyl- remains limited to specialized suppliers, reflecting its status as a research-grade material rather than a bulk commodity. Procurement inquiries often focus on custom synthesis options and scale-up feasibility—questions that underscore the compound's transitional position between academic investigation and potential industrial adoption. Market analysts note growing interest in such fine chemicals as pharmaceutical pipelines increasingly target complex molecular architectures.
Emerging applications in agrochemical research suggest that derivatives of this compound may contribute to next-generation crop protection agents, particularly those designed for targeted delivery systems. The pyran scaffold's compatibility with various formulation technologies makes it an attractive candidate for developing environmentally benign pest management solutions—a hot topic in sustainable agriculture research circles.
From a regulatory standpoint, the compound's novel structure means it falls under evolving chemical inventory frameworks in major markets. This regulatory landscape frequently appears in searches related to new chemical entity (NCE) compliance, particularly among manufacturers navigating REACH-like regulations in different jurisdictions. The absence of restricted functional groups in its structure simplifies some compliance aspects compared to other specialty chemicals.
Future research directions for CAS 2137852-62-9 likely involve exploring its chiral applications, given the stereogenic centers in its structure. The development of asymmetric synthesis routes could unlock pharmaceutical uses where enantiopurity is critical—a frontier area in medicinal chemistry that generates substantial scientific literature and patent filings annually. Such investigations would build upon existing knowledge about aminomethyl-substituted heterocycles in drug design.
In educational contexts, this compound serves as an excellent case study for teaching advanced organic nomenclature and retrosynthetic analysis. Its structure presents multiple challenges for undergraduate chemistry students learning to dissect complex molecular names—a pedagogical application that addresses common knowledge gaps identified in chemical education research. Digital resources increasingly incorporate such examples to enhance STEM learning outcomes.
The environmental fate of 2H-Pyran-3-methanol derivatives represents another active research area, particularly regarding biodegradation pathways and ecotoxicity profiles. Preliminary studies suggest that the tetrahydro component may confer greater environmental persistence than simpler pyran analogs, prompting investigations into green chemistry modifications that could improve its environmental footprint—a consideration paramount in contemporary chemical design philosophies.
Technological convergence is evident in how computational modeling tools are being applied to predict the properties of this compound and its derivatives. Machine learning approaches to molecular property prediction frequently utilize such structurally complex molecules as test cases, reflecting broader trends toward digital chemistry workflows. These computational methods help address common researcher questions about physicochemical characteristics before undertaking labor-intensive experimental work.
As the chemical industry continues to emphasize molecular diversity for innovation, compounds like 2H-Pyran-3-methanol, α,3-bis(aminomethyl)tetrahydro-α-methyl- will remain important tools for discovering new materials and bioactive substances. Its multifaceted applications—spanning pharmaceuticals, materials, and beyond—exemplify how targeted modifications to heterocyclic cores can yield compounds with exceptional utility across scientific disciplines.
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